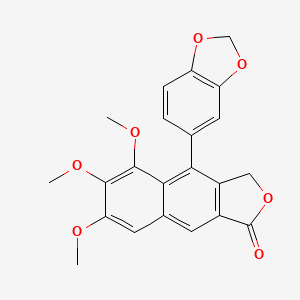

4-(1,3-Benzodioxol-5-yl)-5,6,7-trimethoxynaphtho(2,3-c)furan-1(3H)-one

Description

This compound belongs to the arylnaphthalene lactone family, characterized by a naphtho[2,3-c]furan-1(3H)-one core substituted with a 1,3-benzodioxol-5-yl group at position 4 and methoxy groups at positions 5, 6, and 7. Its molecular formula is C₂₂H₁₈O₇, with a molecular weight of 394.37 g/mol . Structurally, it is closely related to diphyllin (C₂₁H₁₆O₇), a natural lignan with antifungal and antiviral properties, but differs in substituent positions and methylation patterns . The compound is synthesized via nucleophilic substitution or dehydro-Diels-Alder reactions, often starting from diphyllin derivatives .

Properties

CAS No. |

6258-43-1 |

|---|---|

Molecular Formula |

C22H18O7 |

Molecular Weight |

394.4 g/mol |

IUPAC Name |

4-(1,3-benzodioxol-5-yl)-5,6,7-trimethoxy-3H-benzo[f][2]benzofuran-1-one |

InChI |

InChI=1S/C22H18O7/c1-24-17-8-12-6-13-14(9-27-22(13)23)18(19(12)21(26-3)20(17)25-2)11-4-5-15-16(7-11)29-10-28-15/h4-8H,9-10H2,1-3H3 |

InChI Key |

GVORHOLLLQETHK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=CC3=C(COC3=O)C(=C2C(=C1OC)OC)C4=CC5=C(C=C4)OCO5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategy and Reaction Pathways

The synthesis of 4-(1,3-Benzodioxol-5-yl)-5,6,7-trimethoxynaphtho[2,3-c]furan-1(3H)-one follows a linear sequence beginning with piperonal (1,3-benzodioxole-5-carbaldehyde). The overarching strategy involves constructing the naphthofuran core through sequential alkylation, cyclization, and oxidation steps.

Initial Alkylation and Enolate Formation

Piperonal is first converted to 5-(1',3'-dithian-2'-yl)-1,3-benzodioxole (2 ) via reaction with propanedithiol in acetic acid. This intermediate undergoes alkylation with 2(5H)-furanone in the presence of n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at -78°C, yielding 4-[2'-(1',3'-benzodioxol-5'-yl)-1',3'-dithian-2'-yl]dihydro-2(3H)-furanone (3 ). The enolate of 3 , generated using lithium diisopropylamide (LDA), reacts with 2,4,5-trimethoxybenzaldehyde to produce diastereomeric alcohols 4a and 4b , which are separable via chromatography.

Cyclization and Aromatization

Deprotection of 4a/4b with mercury(II) oxide (HgO) and boron trifluoride diethyl etherate (BF₃·Et₂O) yields diastereomeric dihydrofurans 5a/5b . Subsequent treatment with trifluoroacetic acid (TFA) induces cyclization to form tetralone derivative 8 , which is aromatized using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to yield naphthofuran 9 . Final oxidation of 9 with ceric ammonium nitrate (CAN) in acetonitrile furnishes the target compound.

Table 1: Key Synthetic Steps and Conditions

| Step | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| 1 | Propanedithiol, AcOH | 2 | 100 |

| 2 | n-BuLi, THF, -78°C | 3 | 85 |

| 3 | LDA, 2,4,5-Trimethoxybenzaldehyde | 4a/4b | 72 (combined) |

| 4 | HgO, BF₃·Et₂O | 5a/5b | 68 |

| 5 | TFA, Benzene | 8 | 75 |

| 6 | DDQ, CH₃CN | 9 | 80 |

| 7 | CAN, CH₃CN | 1 | 65 |

Physicochemical Properties

The compound exhibits a molar mass of 394.37 g/mol and a molecular formula of C₂₂H₁₈O₇. Its structure features a naphtho[2,3-c]furan core substituted with methoxy groups at positions 5, 6, and 7, along with a 1,3-benzodioxol-5-yl moiety at position 4. The para-quinone functionality at positions 1 and 8 contributes to its redox activity.

Table 2: Spectroscopic Characterization Data

| Technique | Key Data (δ in ppm, J in Hz) |

|---|---|

| ¹H-NMR (CDCl₃) | 3.82 (s, 3H, OCH₃), 3.91 (s, 6H, 2×OCH₃), 5.98 (s, 2H, OCH₂O), 6.85–7.45 (m, 5H, aromatic) |

| ¹³C-NMR (CDCl₃) | 56.1 (OCH₃), 101.2 (OCH₂O), 108–152 (aromatic carbons), 178.5 (C=O) |

| IR (cm⁻¹) | 1720 (C=O), 1605 (aromatic C=C), 1250 (C-O) |

| HR-MS | m/z 394.1134 [M]⁺ (Calcd: 394.1155) |

Mechanistic Considerations

The synthesis leverages stereoelectronic effects to control cyclization. For instance, the LDA-mediated enolate formation ensures regioselective attack on 2,4,5-trimethoxybenzaldehyde, while HgO/BF₃·Et₂O selectively cleaves dithiane protecting groups without disturbing methoxy substituents. The DDQ-mediated aromatization proceeds via hydride abstraction, and CAN oxidation introduces the para-quinone through single-electron transfer mechanisms.

Challenges and Optimizations

Key challenges include:

- Diastereomer Separation : Chromatographic resolution of 4a/4b and 5a/5b is critical for obtaining enantiomerically pure intermediates.

- Acid Sensitivity : Premature aromatization during cyclization necessitates precise control of TFA concentration and reaction time.

- Oxidation Selectivity : CAN must be freshly prepared to avoid over-oxidation of the naphthofuran core.

Chemical Reactions Analysis

Oxidation Reactions

The methoxy groups and aromatic system participate in oxidation processes. A key reaction involves ceric ammonium nitrate (CAN) -mediated oxidation:

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation of compound 8 | CAN in acetonitrile/H₂O, 80°C, 30 min | 4-(1,3-Benzodioxol-5-yl)-6-methoxynaphtho[2,3-c]furan-1,5,8(3H)-trione (1 ) | 44% |

This reaction highlights the naphthoquinone backbone’s susceptibility to oxidative modification, generating a trione derivative with potential bioactivity .

Dehydrogenation

The compound undergoes dehydrogenation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form aromatic products:

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Dehydrogenation of 8 | DDQ in benzene, reflux, 2h | 4-(1,3-Benzodioxol-5-yl)-5,6,8-trimethoxynaphtho[2,3-c]furan-1(3H)-one (9 ) | 44% |

DDQ abstracts hydrogen atoms, aromatizing the dihydronaphthofuran system .

Acid-Catalyzed Cyclization

Trifluoroacetic acid (TFA) facilitates cyclization reactions, forming fused-ring systems:

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Cyclization of 7 | TFA in benzene, reflux, 1h | 4-(1,3-Benzodioxol-5-yl)-5,6,8-trimethoxy-3a,4-dihydronaphtho[2,3-c]furan-1(3H)-one (8 ) | 93% |

This reaction demonstrates the compound’s ability to undergo intramolecular cyclization under acidic conditions .

Methoxy Group Reactivity

The methoxy substituents are susceptible to demethylation under strong acidic or oxidative conditions, though specific examples for this compound require further study. Analogous compounds show:

-

Demethylation to hydroxyl groups via BBr₃.

-

Oxidation of methoxy groups to carbonyls.

Electrophilic Aromatic Substitution

The electron-rich aromatic rings participate in electrophilic reactions:

-

Nitration and sulfonation are plausible at activated positions (e.g., para to methoxy groups).

-

Halogenation may occur under mild conditions (e.g., Cl₂/FeCl₃).

Nucleophilic Reactions

The furanone carbonyl can undergo nucleophilic attack:

-

Reduction with NaBH₄ yields dihydro derivatives (e.g., conversion of 6 to 7 in ).

-

Grignard addition to the carbonyl is theoretically feasible but undocumented for this compound.

Mechanistic Insights

-

Oxidation : Methoxy groups stabilize radical intermediates during CAN-mediated oxidation, facilitating quinone formation .

-

Cyclization : TFA protonates carbonyl oxygen, promoting intramolecular attack and ring closure .

-

Aromatization : DDQ acts as a hydride acceptor, driving dehydrogenation via a radical mechanism .

Scientific Research Applications

4-(1,3-Benzodioxol-5-yl)-5,6,7-trimethoxynaphtho[2,3-c]furan-1(3H)-one has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound’s potential biological activities, such as antioxidant and antimicrobial properties, are of interest.

Medicine: Research is ongoing to explore its potential therapeutic applications, including anticancer and anti-inflammatory effects.

Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-(1,3-Benzodioxol-5-yl)-5,6,7-trimethoxynaphtho[2,3-c]furan-1(3H)-one exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Enzyme Inhibition: The compound may inhibit specific enzymes involved in oxidative stress and inflammation.

Signal Transduction: It may modulate signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Research Implications

- Drug Design : The trimethoxy substitution pattern in the target compound provides a template for optimizing V-ATPase inhibitors against Ebola and Marburg viruses .

- Structural-Activity Relationships (SAR) : Positional isomerism (C4 vs. C9 benzodioxol) significantly impacts bioactivity, warranting further exploration .

- Synthetic Challenges : Regioselective methylation and glycosylation require advanced catalysts (e.g., Pd/C) to avoid byproducts .

Biological Activity

The compound 4-(1,3-Benzodioxol-5-yl)-5,6,7-trimethoxynaphtho(2,3-c)furan-1(3H)-one , also known as Justicidin B , is a member of the naphthoquinone family and has garnered interest due to its diverse biological activities. This article will explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C22H18O7

- Molecular Weight : 394.37 g/mol

- CAS Number : 6258-43-1

- SMILES : COc1c(OC)c(OC)cc2c1c(c1ccc3c(c1)OCO3)c1c(c2)C(=O)OC1

| Property | Value |

|---|---|

| Molecular Formula | C22H18O7 |

| Molecular Weight | 394.37 g/mol |

| CAS Number | 6258-43-1 |

| LogP | 3.93 |

| Topological Polar Surface Area | 72.45 Ų |

Antioxidant Activity

Research indicates that Justicidin B exhibits significant antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress in various cell models. The compound's ability to protect cells from oxidative damage suggests its potential use in preventing diseases associated with oxidative stress.

Antitumor Effects

Justicidin B has demonstrated promising antitumor activity in several studies. It has been found to inhibit the proliferation of various cancer cell lines, including breast and liver cancer cells. The mechanisms underlying its antitumor effects may involve:

- Induction of apoptosis in cancer cells

- Inhibition of cell cycle progression

- Modulation of signaling pathways related to cell survival and death

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators. This activity suggests that Justicidin B could be beneficial in treating inflammatory diseases.

Antimicrobial Activity

Justicidin B has been tested against a range of microbial pathogens and has shown activity against both bacterial and fungal strains. Its efficacy against these pathogens makes it a candidate for developing new antimicrobial agents.

Neuroprotective Effects

Preliminary studies suggest that Justicidin B may have neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate neuroinflammatory responses could contribute to its protective effects on neuronal cells.

Study 1: Antitumor Activity in Breast Cancer Cells

A study published in Cancer Letters investigated the effects of Justicidin B on breast cancer cell lines (MCF-7). Results indicated that treatment with Justicidin B led to a significant reduction in cell viability and induced apoptosis through mitochondrial pathways.

Study 2: Antioxidant Efficacy in Oxidative Stress Models

In an experiment reported in Free Radical Biology and Medicine, Justicidin B was evaluated for its antioxidant capacity using DPPH and ABTS assays. The results showed that the compound effectively scavenged free radicals, demonstrating a higher antioxidant capacity compared to standard antioxidants like ascorbic acid.

Study 3: Anti-inflammatory Mechanisms

A research article in Journal of Ethnopharmacology explored the anti-inflammatory effects of Justicidin B on lipopolysaccharide (LPS)-induced inflammation in macrophages. The findings revealed that Justicidin B significantly reduced the production of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.

Q & A

Q. What are the common synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is synthesized via nucleophilic substitution reactions. A typical protocol involves reacting a precursor (e.g., 2a) with alkyl halides (e.g., methyl iodide, ethyl bromide) in dimethyl sulfoxide (DMSO) under reflux with potassium carbonate as a base. For example:

- Methoxy derivative synthesis : 2a (1 eq) + methyl iodide (2 eq) + K₂CO₃ (5 eq) in DMSO, refluxed overnight, yields 46 mg (46%) with 98% purity after silica gel chromatography .

- Ethoxy derivative synthesis : Ethyl bromide yields 40 mg (40%) with 99.1% purity under similar conditions .

Key factors include solvent choice (polar aprotic solvents enhance reactivity), stoichiometry, and purification via column chromatography. Nuclear magnetic resonance (¹H/¹³C NMR) and electrospray ionization mass spectrometry (ESI-MS) are critical for structural validation .

Q. How is the compound characterized, and what spectroscopic data are essential for confirming its structure?

Methodological Answer: Characterization relies on:

- ¹H NMR : Peaks for benzodioxol (δ 6.8–7.2 ppm), methoxy groups (δ 3.7–4.0 ppm), and furanone lactone (δ 5.3–5.5 ppm) .

- ¹³C NMR : Signals for carbonyl (C=O, δ ~170 ppm), aromatic carbons (δ 100–160 ppm), and methoxy carbons (δ 55–60 ppm) .

- ESI-MS : Molecular ion peaks (e.g., m/z 394.37 [M+H]⁺) and fragmentation patterns validate the molecular formula (C₂₂H₁₈O₇) .

- IR : Absorbance at 1748 cm⁻¹ (C=O stretch) and 1595 cm⁻¹ (aromatic C=C) .

Advanced Research Questions

Q. What strategies optimize the compound’s bioactivity in antiproliferative or antiviral studies?

Methodological Answer:

- Structural modifications : Alkyl chain elongation (e.g., ethoxy, propargyloxy) at position 4 enhances cellular entry and vacuolar (H⁺)-ATPase inhibition, critical for antiviral activity against filoviruses .

- Derivatization : Glycosylation (e.g., glucosyl, arabinosyl) at the hydroxyl group improves solubility and pharmacokinetics, as seen in diphyllin glycosides like cleistanthin A .

- SAR studies : Trimethoxy substitution at positions 5,6,7 increases steric bulk, enhancing binding to LGR5 receptors (7-fold surface expression increase) .

Q. How do crystallographic and computational methods resolve contradictions in reported molecular properties?

Methodological Answer:

- X-ray crystallography : Resolves discrepancies in density (1.445 g/cm³) and melting points (261–263°C) by confirming planar aromatic systems and intermolecular hydrogen bonding .

- DFT calculations : Validate NMR chemical shifts and predict reactive sites (e.g., lactone ring susceptibility to nucleophilic attack) .

- HPLC-MS/MS : Differentiates between isobaric impurities (e.g., justicidin B vs. diphyllin) in bioactivity studies .

Q. What experimental designs address low yields in multi-step syntheses?

Methodological Answer:

- One-pot domino reactions : Using T3P® (propylphosphonic anhydride) activates arylpropiolic acids, enabling intramolecular [4+2] cycloaddition with 85–99% yields .

- Kinetic resolution : Chiral auxiliaries (e.g., Cs₂CO₃ in DMF/H₂O) separate enantiomers during lactone ring formation, improving enantiomeric excess (ee >95%) .

- Microwave-assisted synthesis : Reduces reaction times (e.g., 2 hours vs. overnight reflux) for methoxy derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.